molecular formula C6H16N+ B14706000 Ethanaminium, N-ethyl-N,N-dimethyl- CAS No. 15302-89-3

Ethanaminium, N-ethyl-N,N-dimethyl-

Cat. No.: B14706000
CAS No.: 15302-89-3
M. Wt: 102.20 g/mol
InChI Key: ZJHQDSMOYNLVLX-UHFFFAOYSA-N
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Description

Ethanaminium, N-ethyl-N,N-dimethyl-, also known as N,N-Dimethylethylamine, is an organic compound with the molecular formula C4H11N. It is a tertiary amine characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanaminium, N-ethyl-N,N-dimethyl- can be synthesized through several methods. One common method involves the alkylation of dimethylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NH} + \text{C2H5X} \rightarrow \text{(CH3)2NC2H5} + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of N,N-Dimethylethylamine often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to neutralize the hydrogen halide by-product .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylamine oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

    Addition: It can react with electrophiles to form addition products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Nucleophiles: Halides, cyanides, and other nucleophiles are used in substitution reactions.

    Electrophiles: Alkyl halides and acyl halides are typical electrophiles for addition reactions.

Major Products Formed

The major products formed from these reactions include N-ethyl-N,N-dimethylamine oxide, substituted amines, and various addition products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding and subsequent conformational changes .

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, N,N-dimethyl-: Similar structure but lacks the ethyl group.

    Methanamine, N-ethyl-N-methyl-: Contains one methyl and one ethyl group attached to the nitrogen atom.

    N,N-Dimethylethylamine: Another name for Ethanaminium, N-ethyl-N,N-dimethyl-.

Uniqueness

Ethanaminium, N-ethyl-N,N-dimethyl- is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

diethyl(dimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHQDSMOYNLVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276773
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15302-89-3
Record name Ethanaminium, N-ethyl-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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